molecular formula C10H9NO4 B1612621 5,7-Dimethoxy-1H-indole-2,3-dione CAS No. 76159-92-7

5,7-Dimethoxy-1H-indole-2,3-dione

Cat. No. B1612621
CAS RN: 76159-92-7
M. Wt: 207.18 g/mol
InChI Key: HXECXMBAFBNYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5,7-Dimethoxy-1H-indole-2,3-dione” is a chemical compound with the molecular formula C10H9NO4 . It is a derivative of 1H-indole-2,3-dione , which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Synthesis Analysis

The synthesis of “this compound” and its complexes has been studied . The cation and π interaction has been investigated from different aspects, including interaction energy calculations, charge transfer values, and changes in the aromaticity of the ring upon complexation .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed . The compound has a molecular weight of 207.18 g/mol . The InChI string for this compound is InChI=1S/C10H9NO4/c1-14-5-3-6-8 (7 (4-5)15-2)11-10 (13)9 (6)12/h3-4H,1-2H3, (H,11,12,13) .


Chemical Reactions Analysis

The chemical reactions of “this compound” have been studied . The compound has been found to interact with lithium, sodium, and potassium cations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been computed . The compound has a molecular weight of 207.18 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 .

Scientific Research Applications

Synthesis and Structural Analysis

5,7-Dimethoxy-1H-indole-2,3-dione serves as a core structure for synthesizing a variety of derivatives with potential pharmacological properties. For instance, novel compounds have been synthesized for structural analysis and molecular interaction studies. Such compounds demonstrate the utility of this compound in exploring new chemical entities with possible biological activities (F. B. Kaynak, S. Özbey, N. Karalı, 2013; Christelle Marminon, Jacques Gentili, R. Barret, P. Nebois, 2007).

Molecular Interactions and Potential Biological Activities

The indole derivative, specifically this compound, has been found to participate in a range of molecular interactions critical for forming stable chemical structures. These interactions include hydrogen bonding and π-π stacking, which are fundamental in the development of compounds with potential biological and pharmacological activities (S. J. Garden, Â. C. Pinto, 2001).

Anticorrosion and Antibacterial Evaluation

Derivatives of this compound have been evaluated for their anticorrosion and antibacterial properties. The structural flexibility of this compound allows for the synthesis of derivatives that exhibit significant efficacy in protecting metals against corrosion and demonstrating antibacterial activity. This dual functionality highlights the compound's versatility in scientific research beyond pharmaceutical applications (Yanhong Miao, 2014).

properties

IUPAC Name

5,7-dimethoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-14-5-3-6-8(7(4-5)15-2)11-10(13)9(6)12/h3-4H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXECXMBAFBNYRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588630
Record name 5,7-Dimethoxy-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76159-92-7
Record name 5,7-Dimethoxy-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethoxy-1H-indole-2,3-dione
Reactant of Route 2
Reactant of Route 2
5,7-Dimethoxy-1H-indole-2,3-dione
Reactant of Route 3
Reactant of Route 3
5,7-Dimethoxy-1H-indole-2,3-dione
Reactant of Route 4
Reactant of Route 4
5,7-Dimethoxy-1H-indole-2,3-dione
Reactant of Route 5
Reactant of Route 5
5,7-Dimethoxy-1H-indole-2,3-dione
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5,7-Dimethoxy-1H-indole-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.